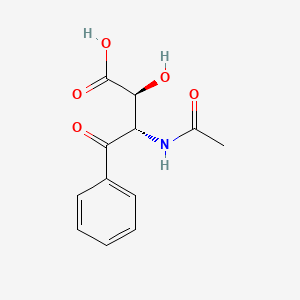

顺-3-乙酰氨基-2-羟基-4-氧代-4-苯基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Threo-(2RS)-3-acetylamino-2-hydroxy-4-oxo-4-phenylbutyric acid” is a complex organic compound. The term “Threo” in the name refers to a specific stereochemical configuration. In molecules with two stereogenic centers, the configuration can be classified as either “erythro” or “threo”. In the “threo” configuration, the two identical groups on both chiral centers are on opposite sides .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various catalysts. For instance, threonine aldolases have been used for the synthesis of β-hydroxy-α-amino acids, starting from the achiral precursors glycine and an aldehyde . A multi-enzyme cascade reaction has also been reported for the synthesis of l-threo-phenylserine from cheap benzoic acid .Molecular Structure Analysis

The molecular structure of a compound like “Threo-(2RS)-3-acetylamino-2-hydroxy-4-oxo-4-phenylbutyric acid” can be analyzed using various techniques such as high-performance liquid chromatography (HPLC), gas chromatography–electron ionization-mass spectrometry (GC–EI-MS), high-resolution mass spectrometry (HRMS) analyses, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystal structure analysis .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. Threonine aldolases, for instance, can catalyze the formation or cleavage of carbon–carbon bonds, leading to stereochemically pure chiral products .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Threo-(2RS)-3-acetylamino-2-hydroxy-4-oxo-4-phenylbutyric acid” can be determined using various analytical techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .科学研究应用

对映体纯化合物的合成和构件

研究表明,当β-羟基-羧酸衍生物,例如(R)-3-羟基丁酸,与新戊醛反应时,可以产生结晶化合物,这些化合物用作对映体纯化合物合成的多功能构件。这些构件已应用于各种反应中,例如迈克尔加成和烷基化,以在不发生外消旋和不使用手性助剂的情况下生成乙酰乙酸的对映体纯烯醇缩醛(Seebach & Zimmermann, 1986)。

光学拆分和对映体纯度

已记录通过光学拆分制备光学活性赤藓醇-2-氨基-3-羟基-3-苯基丙酸(赤藓醇-β-苯基丝氨酸),表明获得对映体纯化合物对于进一步的科学和药理学研究具有重要意义(Shiraiwa 等,2003)。

合成还原方法

比较合成(R)-2-羟基-4-苯基丁酸(血管紧张素转换酶(ACE)抑制剂生产的前体)的化学和生化还原方法,展示了获得关键药物中间体的多种方法。本研究将酶促还原与微生物转化和化学氢化方法进行比较,重点介绍了合成途径的效率和选择性(Schmidt 等,1992)。

代谢和生化分析

对支链氨基酸和生酮代谢的研究已将羟基和氧代一元羧酸确定为主要源自这些过程的代谢物。本研究提供了对生化途径和在人类健康和疾病背景下生成赤藓醇-3-羟基-2-甲基丁酸等化合物的见解(Liebich & Först, 1984)。

对映体纯α-氨基-β-羟基酸

将手性甘氨酸、蛋氨酸和乙烯基甘氨酸烯醇衍生物添加到醛和酮中的研究导致制备了对映体纯α-氨基-β-羟基酸。这项工作不仅扩展了合成生物相关化合物的工具包,还为制备用于制药应用的对映体纯物质提供了方法学基础(Seebach 等,1987)。

作用机制

安全和危害

属性

IUPAC Name |

(2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-7(14)13-9(11(16)12(17)18)10(15)8-5-3-2-4-6-8/h2-6,9,11,16H,1H3,(H,13,14)(H,17,18)/t9-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVRHJSMHHKUKE-KOLCDFICSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(C(=O)O)O)C(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]([C@@H](C(=O)O)O)C(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2694060.png)

![2-Ethyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2694062.png)

![Methyl 2-({4-[(dipropylamino)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2694064.png)

![2-[Carbonofluoridoyl(methyl)amino]acetic acid](/img/structure/B2694067.png)

![(3Z)-1-(3-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2694074.png)

![N-(2,3-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2694076.png)

![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2694078.png)

![2,5-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2694080.png)

![2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2694081.png)